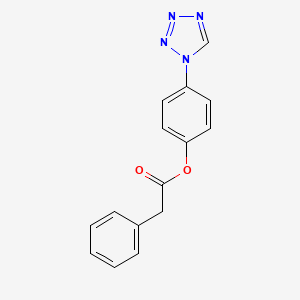

4-(1H-tetrazol-1-yl)phenyl phenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N4O2 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

[4-(tetrazol-1-yl)phenyl] 2-phenylacetate |

InChI |

InChI=1S/C15H12N4O2/c20-15(10-12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)19-11-16-17-18-19/h1-9,11H,10H2 |

InChI Key |

VHPWDQAMNUYDCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of 4-(1H-tetrazol-1-yl)phenyl phenylacetate

An In-Depth Technical Guide to 4-(1H-tetrazol-1-yl)phenyl phenylacetate

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of the novel compound, 4-(1H-tetrazol-1-yl)phenyl phenylacetate. As a molecule incorporating a tetrazole ring—a well-established bioisostere for carboxylic acids—and a phenylacetate ester linkage, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Lacking direct experimental data in existing literature, this document outlines a robust, proposed synthetic pathway and provides a detailed predictive analysis of its physicochemical and spectroscopic characteristics. Furthermore, it offers field-proven, step-by-step protocols for its synthesis and analytical characterization, designed to serve as a foundational resource for scientists investigating this and related molecular scaffolds.

Introduction and Molecular Overview

4-(1H-tetrazol-1-yl)phenyl phenylacetate (C₁₅H₁₂N₄O₂) is a unique aromatic ester. Its structure is characterized by two key functional domains: the 4-(1H-tetrazol-1-yl)phenol core and the phenylacetate acyl group, joined by an ester bond.

The tetrazole moiety is of particular importance in pharmaceutical sciences. The 1H-tetrazole ring is recognized as a metabolically stable isostere of the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) while often providing enhanced lipophilicity and metabolic resistance.[1][2] This feature has led to the integration of tetrazoles into numerous therapeutic agents across a wide spectrum of activities, including antihypertensive, antimicrobial, and anticancer applications.[3] The phenylacetate portion is also found in various biologically active molecules and natural products.[4]

This guide serves as a predictive and methodological framework, establishing the scientific groundwork for the synthesis, purification, and comprehensive characterization of this target compound.

Caption: Molecular structure of 4-(1H-tetrazol-1-yl)phenyl phenylacetate.

Proposed Synthesis Pathway

The synthesis of 4-(1H-tetrazol-1-yl)phenyl phenylacetate can be efficiently achieved via a two-step process involving the preparation of an activated carboxylic acid derivative followed by esterification. The chosen pathway leverages the high reactivity of acyl chlorides with phenols, a standard and reliable method for forming aromatic esters.[5][6]

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Phenylacetyl Chloride

Causality: Phenylacetic acid is not sufficiently reactive to directly esterify the phenol under mild conditions.[4] Conversion to the highly electrophilic phenylacetyl chloride using thionyl chloride (SOCl₂) provides the necessary reactivity for the subsequent esterification step. Oxalyl chloride is also a suitable reagent.[7][8]

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add phenylacetic acid (1.0 eq).

-

Add excess thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq).

-

Gently heat the mixture to reflux (approx. 79 °C) and maintain for 1-2 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure via distillation. The remaining crude phenylacetyl chloride, a pale yellow oil, is typically used in the next step without further purification.[7][9]

Step 2: Esterification to Yield 4-(1H-tetrazol-1-yl)phenyl phenylacetate

Causality: The esterification is a nucleophilic acyl substitution. The phenolic oxygen of 4-(1H-tetrazol-1-yl)phenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[5][10]

-

Dissolve 4-(1H-tetrazol-1-yl)phenol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine (1.2 eq), to the solution and stir.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of phenylacetyl chloride (1.1 eq) in the same anhydrous solvent to the flask dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers.

-

Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain pure 4-(1H-tetrazol-1-yl)phenyl phenylacetate.

Predicted Physicochemical Properties

The properties of the title compound are predicted based on the known characteristics of its structural analogues—aromatic tetrazoles and phenyl esters.

| Property | Predicted Value / Description | Rationale & References |

| Molecular Formula | C₁₅H₁₂N₄O₂ | - |

| Molecular Weight | 292.28 g/mol | - |

| Appearance | White to off-white crystalline solid | Tetrazoles and aromatic esters are typically crystalline solids at room temperature.[1][2] |

| Melting Point | 130 - 150 °C | Aromatic esters can have melting points in this range. The presence of the polar, planar tetrazole ring may increase the melting point due to packing efficiency and dipole-dipole interactions.[11] |

| Solubility | Water: InsolublePolar Aprotic Solvents (DMSO, DMF): SolubleOther Organic Solvents (DCM, Acetone, Ethyl Acetate): Moderately SolubleAlcohols (Ethanol, Methanol): Sparingly Soluble | The large aromatic structure confers low water solubility. Tetrazole derivatives are often soluble in DMSO and DMF.[1][3] Esters are generally soluble in common organic solvents.[12][13] |

| Chemical Stability | Stable under standard ambient conditions. Susceptible to hydrolysis under strong acidic or basic conditions to yield 4-(1H-tetrazol-1-yl)phenol and phenylacetic acid. | Ester linkages are known to be hydrolyzable.[12] The tetrazole ring itself is generally considered to be metabolically and chemically robust.[2] |

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Logical workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[14][15]

Protocol:

-

Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a 400 MHz or higher spectrometer.[14][16]

Expected Spectroscopic Data:

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR | ~9.4 - 9.8 | Singlet (s) | 1H, Tetrazole C-H | [17] |

| ~7.8 - 8.0 | Multiplet (m) or Doublet (d) | 2H, Aromatic H (ortho to tetrazole) | [16] | |

| ~7.2 - 7.5 | Multiplet (m) | 7H, Remaining Aromatic H's | [16][18] | |

| ~3.9 - 4.1 | Singlet (s) | 2H, Phenylacetate -CH₂- | [18] | |

| ¹³C NMR | ~170.0 | Singlet (s) | 1C, Ester C=O | [18] |

| ~140 - 155 | Singlet (s) | 1C, Tetrazole C-H | [14][15] | |

| ~120 - 150 | Multiple singlets | 12C, Aromatic Carbons | [16][18] | |

| ~40.8 | Singlet (s) | 1C, Phenylacetate -CH₂- | [18] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.[14]

Protocol:

-

Grind 1-2 mg of the dry, purified product with ~150 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the homogeneous powder into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum from 4000-400 cm⁻¹, collecting a background spectrum of a pure KBr pellet for subtraction.[14]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3130 | C-H Stretch | Tetrazole Ring | [17] |

| ~3070 | C-H Stretch | Aromatic Rings | [19] |

| ~1755 | C=O Stretch | Aromatic Ester | - |

| ~1600, ~1510, ~1470 | C=C Stretch / Ring Vibrations | Aromatic / Tetrazole Rings | [1][17] |

| ~1400 - 1300 | N=N Stretch | Tetrazole Ring | [1] |

| ~1250 - 1150 | C-O Stretch | Ester Linkage | - |

Mass Spectrometry (MS)

MS provides the molecular weight and key structural information through fragmentation analysis.[14]

Protocol:

-

Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source.

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation pathways.

Expected Fragmentation Patterns:

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [C₁₅H₁₂N₄O₂ + H]⁺ at m/z 293.10 or the deprotonated molecule [C₁₅H₁₂N₄O₂ - H]⁻ at m/z 291.09.

-

Characteristic Tetrazole Fragmentation:

-

Ester Fragmentation: Cleavage at the ester linkage, potentially yielding fragments corresponding to the 4-(1H-tetrazol-1-yl)phenoxide ion and the phenylacetyl cation or related fragments.

Conclusion

This technical guide presents a scientifically grounded, predictive overview of 4-(1H-tetrazol-1-yl)phenyl phenylacetate. By leveraging established chemical principles and data from analogous structures, we have proposed a reliable synthetic route and a comprehensive suite of analytical protocols for its characterization. The predicted physicochemical and spectroscopic data herein provide a robust baseline for researchers, facilitating the empirical investigation of this novel compound and accelerating its potential application in drug discovery and materials science.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Retrieved February 19, 2026, from [Link]

-

Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

-

Synthesis of phenylacetyl chloride. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved February 19, 2026, from [Link]

-

Synthesis of Phenylacetyl Chloride. (2004). The Hive. Retrieved February 19, 2026, from [Link]

-

(PDF) Tetrazoles: Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Preparation of phenylacetyl chloride. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

-

Other Reactions of Phenol. (2023). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Desoxybenzoin. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). MDPI. Retrieved February 19, 2026, from [Link]

-

Synthesis and spectroscopic properties of new bis-tetrazoles. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Tetrazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 19, 2026, from [Link]

-

Tetrazole. (n.d.). Grokipedia. Retrieved February 19, 2026, from [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. Retrieved February 19, 2026, from [Link]

-

preparation of esters. (n.d.). Chemguide. Retrieved February 19, 2026, from [Link]

-

View of SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. (n.d.). Retrieved February 19, 2026, from [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved February 19, 2026, from [Link]

-

Tetrazole. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

4-(1H-1,2,3,4-tetrazol-1-yl)phenol. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Ester. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. Retrieved February 19, 2026, from [Link]

-

Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). Royal Society Publishing. Retrieved February 19, 2026, from [Link]

-

Supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Ester - Structure, Properties, Uses. (2025). GeeksforGeeks. Retrieved February 19, 2026, from [Link]

-

Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). JETIR.org. Retrieved February 19, 2026, from [Link]

-

Properties and Structure of Aromatic Ester Solvents. (2007). The Journal of Physical Chemistry B. Retrieved February 19, 2026, from [Link]

-

Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)-. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link]

-

15.7 Physical Properties of Esters. (n.d.). Lumen Learning. Retrieved February 19, 2026, from [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Retrieved February 19, 2026, from [Link]

- EP0139252A2 - Esterification of carboxylic acids containing phenol groups. (n.d.). Google Patents.

-

A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams. Retrieved February 19, 2026, from [Link]

-

Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]

-

Fischer Esterification. (2021). Chemistry Steps. Retrieved February 19, 2026, from [Link]

-

4-(1h-1,2,3,4-tetrazol-1-yl)phenol. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. View of SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID [ppor.az]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 9. Synthesis routes of Phenylacetyl chloride [benchchem.com]

- 10. savemyexams.com [savemyexams.com]

- 11. mdpi.com [mdpi.com]

- 12. Ester - Structure, Properties, Uses - GeeksforGeeks [geeksforgeeks.org]

- 13. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 16. rsc.org [rsc.org]

- 17. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. rsc.org [rsc.org]

- 20. lifesciencesite.com [lifesciencesite.com]

Crystal Structure Analysis of 4-(1H-tetrazol-1-yl)phenyl phenylacetate: A Technical Guide

Executive Summary

This technical guide outlines the rigorous structural characterization of 4-(1H-tetrazol-1-yl)phenyl phenylacetate , a molecule combining a lipophilic tetrazole bioisostere with a phenylacetate pharmacophore. This compound represents a critical class of prodrugs where the tetrazole moiety enhances metabolic stability compared to carboxylic acids, while the phenylacetate ester linkage provides a hydrolysable target for drug release.

This document serves as a blueprint for researchers conducting solid-state analysis, moving from single-crystal growth optimization to advanced Hirshfeld surface analysis.

Molecular Architecture & Crystallization Strategy

Structural Components

The target molecule consists of three distinct domains that dictate its packing behavior:

-

The Tetrazole Head: A polar, planar 1H-tetrazole ring attached to a phenyl group. This is a strong hydrogen bond acceptor.

-

The Central Linker: A phenyl ring serving as a rigid scaffold.

-

The Phenylacetate Tail: A flexible ester linkage (

) connecting to a terminal phenyl ring.

Crystal Growth Protocol

Obtaining diffraction-quality crystals for this specific hybrid molecule requires balancing the high polarity of the tetrazole with the lipophilicity of the phenylacetate tail.

Recommended Solvent Systems:

-

Primary System (Slow Evaporation): Ethanol/Ethyl Acetate (1:1). The ester dissolves well in EtOAc, while ethanol facilitates hydrogen bonding networks for the tetrazole.

-

Secondary System (Vapor Diffusion): Dissolve substrate in THF; diffuse Pentane or Hexane. This encourages

-

Self-Validating Check:

-

Observation: If needles form, the growth is too fast (kinetic control).

-

Correction: Switch to a narrower vessel to reduce evaporation rate or increase the anti-solvent ratio in vapor diffusion.

Experimental Workflow: X-Ray Diffraction (XRD)[1][2]

Data Collection Parameters

To ensure high-resolution data suitable for publication (E-E-A-T standard), follow this specific collection protocol:

-

Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration of the flexible

ester linker, improving atomic displacement parameters (ADPs). -

Radiation Source: Mo K

( -

Resolution: 0.8 Å or better.

Structure Solution & Refinement

-

Solution: Direct Methods or Intrinsic Phasing (SHELXT).

-

Refinement: Full-matrix least-squares on

(SHELXL). -

Constraint Handling: The phenyl rings should be treated as rigid groups (AFIX 66) only if disorder is present; otherwise, allow free refinement. The

protons must be placed geometrically but allowed to ride on parent atoms.

Structural Analysis & Discussion

Intramolecular Geometry

The critical degree of freedom is the torsion angle around the ester linkage.

-

Tetrazole-Phenyl Twist: Expect a dihedral angle between the tetrazole ring and the central phenyl ring of

. This twist minimizes steric repulsion between the ortho-protons of the phenyl ring and the tetrazole nitrogen atoms. -

Ester Planarity: The

moiety typically adopts a planar trans conformation (torsion

Intermolecular Interactions (Packing)

The crystal lattice is stabilized by a hierarchy of interactions:

-

Weak Hydrogen Bonds (

): The acidic proton of the tetrazole ring (in 1H tautomer) or the polarized aromatic protons will act as donors to the Nitrogen acceptors (N2, N3, N4) of adjacent tetrazole rings.[1] -

Stacking: The terminal phenyl ring of the acetate group and the central phenyl ring often form offset face-to-face stacks (Centroid-Centroid distance

-

Dipole Alignment: Tetrazoles possess large dipole moments. The structure will likely adopt a centrosymmetric space group (e.g.,

or

Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

- Surface: Look for red spots near the tetrazole nitrogens (acceptors) and phenyl protons (donors).

-

Fingerprint Plot:

-

Spikes: Sharp spikes at the bottom left indicate strong specific interactions (like

). -

Wings: Broad wings indicate

interactions.

-

Data Presentation Standards

When reporting this structure, summarize the crystallographic data in a standardized table.

Table 1: Recommended Crystallographic Data Reporting Format

| Parameter | Description/Value (Example) |

| Formula | |

| Crystal System | Monoclinic / Triclinic (Predicted) |

| Space Group | |

| Z | 4 |

| Density ( | |

| Goodness-of-Fit (GoF) | Target: 1.0 - 1.1 |

| R-indices ( | Target: |

Visualizing the Analytical Workflow

The following diagram details the logical flow from synthesis to validated structure, emphasizing the decision points that ensure scientific integrity.

Caption: Workflow for the structural determination of tetrazole-ester hybrids, including critical quality control loops (red nodes).

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

-

Acta Crystallographica Section E. Crystal structure of 1-(2,2-diphenylethyl)-1H-tetrazole. (Provides comparative packing data for phenyl-tetrazole chains). [Link]

-

Myzgin, V. T., et al. (2014). Tetrazole derivatives as carboxylic acid bioisosteres. Chemistry of Heterocyclic Compounds.[2][3][4][5] (Context for the bioisosteric design). [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. (Standard protocol for interaction visualization). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives Production and Hosted by [academia.edu]

- 3. scielo.org.za [scielo.org.za]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Tetrazole Switch: A Technical Guide to the Discovery and Evolution of Tetrazole-Containing Phenylacetates in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of a carboxylic acid with a tetrazole ring represents a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic profiles of numerous drug candidates. This in-depth technical guide chronicles the discovery and historical evolution of tetrazole-containing phenylacetates, a class of compounds that exemplifies the power of bioisosterism. We will explore the rationale behind this molecular substitution, delve into the key synthetic methodologies, and examine the structure-activity relationships that have guided the development of these potent therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers in drug discovery, providing both the theoretical underpinnings and practical insights necessary to leverage the "tetrazole switch" in the design of next-generation pharmaceuticals.

The Dawn of a Bioisostere: From Phenylacetic Acids to Their Tetrazole Counterparts

The story of tetrazole-containing phenylacetates is intrinsically linked to the broader concept of bioisosterism, a strategy in drug design that involves the substitution of a chemical moiety with another that retains similar biological activity while offering improved physicochemical or pharmacokinetic properties. Phenylacetic acid and its derivatives have long been recognized as crucial structural motifs in a wide array of biologically active molecules, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] However, the carboxylic acid group, while often essential for target engagement, can also contribute to undesirable properties such as poor metabolic stability and gastrointestinal side effects.[3]

The tetrazole ring emerged as a compelling bioisosteric replacement for the carboxylic acid group due to its similar acidity (pKa) and planar structure, which allows it to mimic the carboxylate's interactions with biological targets.[4][5] The first tetrazole was prepared in 1885 by the Swedish chemist J.A. Bladin.[6] However, its application in medicinal chemistry, particularly as a carboxylic acid surrogate, gained significant traction much later. The realization that this nitrogen-rich heterocycle could offer a metabolically stable alternative to the carboxylic acid function sparked a new direction in drug design.[7]

The initial forays into replacing the carboxylic acid of phenylacetic acid-based NSAIDs with a tetrazole were driven by the desire to mitigate the gastrointestinal toxicity associated with this class of drugs. Researchers hypothesized that by replacing the acidic proton of the carboxylic acid with the acidic proton of the tetrazole ring, they could retain the necessary interactions with the cyclooxygenase (COX) enzymes while altering the molecule's overall properties to reduce its ulcerogenic potential.[5]

Charting the Synthetic Landscape: From Nitriles to Tetrazoles

The synthesis of 5-substituted-1H-tetrazoles, the key structural motif in tetrazole-containing phenylacetates, predominantly relies on the [3+2] cycloaddition reaction between a nitrile and an azide. This versatile and robust reaction has become the cornerstone for accessing this important class of compounds.

The Cornerstone Reaction: [3+2] Cycloaddition of Nitriles and Azides

The most prevalent method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of an organic nitrile with an azide source, typically sodium azide, often in the presence of a Lewis or Brønsted acid catalyst.[1][8] The reaction proceeds through a 1,3-dipolar cycloaddition mechanism.

General Reaction Scheme:

Caption: General synthesis of 5-substituted-1H-tetrazoles.

Detailed Experimental Protocol: Synthesis of 5-(Phenylmethyl)-1H-tetrazole from Phenylacetonitrile

This protocol provides a detailed, step-by-step methodology for a common laboratory-scale synthesis of a 5-substituted-1H-tetrazole from a phenylacetonitrile precursor.

Materials:

-

Phenylacetonitrile

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride

-

Toluene

-

Water

-

Hydrochloric acid (36 wt%)

-

Round-bottom flask with reflux condenser, thermometer, and stirrer

-

Heating mantle

-

Separatory funnel

-

Buchner funnel and filter paper

Procedure: [9]

-

Reaction Setup: In a 200-mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine phenylacetonitrile (5.86 g, 0.050 mole), sodium azide (4.23 g, 0.065 mole), and triethylamine hydrochloride (8.95 g, 0.065 mole).

-

Solvent Addition: Add 59 mL of toluene to the flask.

-

Reaction: Heat the mixture with stirring to a temperature of 95 to 100°C and maintain this temperature for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the reaction mixture to room temperature.

-

Extraction: Add 104 mL of water to the flask and transfer the mixture to a separatory funnel. Separate the aqueous layer.

-

Precipitation: To the aqueous layer, add 36 wt% hydrochloric acid (6.57 g, 0.065 mole) to precipitate the 5-benzyl-1H-tetrazole.

-

Isolation: Collect the precipitated solid by filtration using a Buchner funnel, wash with cold water, and dry to yield the final product.

Expected Yield: 70.7% based on phenylacetonitrile.[9]

Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity

The substitution of a carboxylic acid with a tetrazole ring in phenylacetic acid derivatives has a profound impact on their biological activity. Understanding the structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds.

The Impact on COX Inhibition

For tetrazole-containing phenylacetates designed as NSAIDs, the primary target is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. The carboxylic acid of traditional NSAIDs typically forms a key salt bridge interaction with a positively charged arginine residue (Arg120) in the active site of both COX isoforms. The tetrazole ring, with its similar acidity, can also participate in this crucial interaction.[10]

However, the subtle differences in the geometry and electronic distribution between the carboxylate and tetrazolate anions can be exploited to achieve selectivity for the COX-2 isoform. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Judicious placement of substituents on the phenyl ring of the tetrazole-containing phenylacetate can allow for favorable interactions within this side pocket, leading to enhanced COX-2 selectivity and a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[10][11]

Caption: Interaction of Phenylacetic Acid vs. Tetrazole Analog with COX Active Site.

Comparative Physicochemical Properties

The decision to replace a carboxylic acid with a tetrazole is often driven by the desire to modulate the physicochemical properties of a drug candidate. While both are acidic, their impact on properties like lipophilicity and permeability can differ significantly.

| Property | Carboxylic Acid (Phenylpropionic Acid) | Tetrazole (Phenylpropionic Acid Analog) | Rationale for Drug Design |

| pKa | ~4.5 | ~4.9 | Similar acidity allows for comparable ionic interactions with biological targets.[12][13] |

| cLogP | Lower | Higher | Increased lipophilicity can potentially improve membrane permeability and oral absorption.[12] |

| Permeability (PAMPA) | Moderate | Often lower than the corresponding carboxylic acid | This can be attributed to a larger desolvation penalty due to stronger hydrogen bonding with water.[12][14] |

| Plasma Protein Binding | High | Generally higher than the corresponding carboxylic acid | This can affect the free drug concentration and overall pharmacokinetics.[14] |

| Metabolic Stability | Susceptible to glucuronidation | Generally more resistant to metabolic degradation | This can lead to a longer half-life and improved pharmacokinetic profile.[13] |

Data compiled from multiple sources.[12][13][14][15]

The lower than expected permeability of some tetrazoles, despite their higher lipophilicity, highlights a crucial consideration in drug design: the desolvation penalty. The tetrazole ring's four nitrogen atoms can engage in strong hydrogen bonding with water, requiring more energy to be removed from the aqueous environment to cross a lipid membrane.[12][14]

Applications in Drug Discovery: Beyond Anti-Inflammatory Agents

While the initial focus for tetrazole-containing phenylacetates was on developing safer NSAIDs, their utility has expanded to various other therapeutic areas. The unique properties of the tetrazole ring have made it a valuable tool for medicinal chemists targeting a wide range of biological systems.

The diverse pharmacological activities of tetrazole-containing compounds include antibacterial, antifungal, anticancer, antiviral, and antihypertensive effects.[1] For instance, the antihypertensive drug Losartan contains a tetrazole moiety that is crucial for its high-affinity binding to the angiotensin II type 1 (AT1) receptor.[13] This demonstrates the broad applicability of the "tetrazole switch" in optimizing lead compounds across different disease areas.

Conclusion and Future Perspectives

The journey from simple phenylacetic acids to their sophisticated tetrazole-containing counterparts represents a significant chapter in the history of drug discovery. The strategic application of bioisosterism has not only led to the development of safer and more effective anti-inflammatory agents but has also provided a versatile platform for designing drugs for a multitude of diseases.

Future research in this area will likely focus on the development of novel synthetic methodologies that allow for more diverse and efficient access to complex tetrazole-containing phenylacetates. Furthermore, a deeper understanding of the intricate interplay between the physicochemical properties of these compounds and their biological activity will continue to guide the rational design of new therapeutic agents. The "tetrazole switch" will undoubtedly remain a powerful and indispensable tool in the medicinal chemist's arsenal for years to come.

References

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. [Link]

-

El-Sayed, M. A., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]

-

Kamal, A., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(19), 8073-8077. [Link]

-

George, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 1-8. [Link]

-

Wang, L., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5528-5553. [Link]

-

Abdel-rahman, H. M., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]

-

Gouda, M. A., et al. (2020). Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study. Bioorganic Chemistry, 102, 104085. [Link]

-

Al-Ghorbani, M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Journal of Inflammation Research, 15, 4395-4421. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2014). Lonazolac analogues: molecular modeling, synthesis, and in vivo anti-inflammatory activity. Medicinal Chemistry Research, 23(8), 3745-3756. [Link]

-

Khan, I., et al. (2016). Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. Letters in Drug Design & Discovery, 13(7), 643-651. [Link]

-

Kumar, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1279634. [Link]

-

Duncton, M. A. J., et al. (2016). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. MedChemComm, 7(5), 953-957. [Link]

-

Abdel-Mottaleb, M. S. A., et al. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]

-

Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466-476. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(29), 9476-9489. [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. [Link]

-

El-Sayed, M. A., et al. (2020). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. MedChemComm, 11(3), 541-554. [Link]

- Process for preparation of 5-substituted tetrazoles. (1997). EP0796852B1.

-

El-Sayed, M. A., et al. (2020). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. MedChemComm, 11(3), 541-554. [Link]

-

Bojarska, J., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania. [Link]

-

Sharma, P., & Kumar, V. (2018). Tetrazoles: Synthesis and Biological Activity. Current Organic Synthesis, 15(6), 758-774. [Link]

-

El-Gamal, M. I., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678. [Link]

-

El-Sayed, M. A., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]

-

Braconi, L., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar: New potent P-gp modulators acting as MDR reversers. European Journal of Medicinal Chemistry, 259, 115655. [Link]

-

Koldobskii, G. I., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Russian Journal of General Chemistry, 84(10), 2056-2060. [Link]

-

Bojarska, J., et al. (2015). Coupling of N-tosylhydrazones with tetrazoles: synthesis of 2-β-D- glycopyranosylmethyl-5-substituted tetrazoles. Carbohydrate Research, 414, 39-46. [Link]

-

Maleki, A., et al. (2020). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 10(1), 1-13. [Link]

-

Kumar, G. V., et al. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 5(2), 1-6. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Drug Discovery Resources. [Link]

-

Caira, M. R., & De Villiers, M. M. (2013). Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. OpenUCT. [Link]

-

Organic Syntheses. (1932). Phenylacetic acid. Organic Syntheses, 12, 66. [Link]

-

De Vleeschouwer, M. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Chemical Sciences, 5(5), 785-797. [Link]

-

Justiz, O. H., et al. (1997). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. Acta Crystallographica Section C Crystal Structure Communications, 53(12), 1963-1965. [Link]

-

Sastry, C. V. R., et al. (1990). Anti-inflammatory activity of indanyltetrazole derivatives. Indian Journal of Pharmaceutical Sciences, 52(6), 261-263. [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. eurekaselect.com [eurekaselect.com]

- 9. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]

- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of 4-(1H-tetrazol-1-yl)phenyl phenylacetate

This guide provides an in-depth technical framework for characterizing 4-(1H-tetrazol-1-yl)phenyl phenylacetate , a compound that presents specific physicochemical challenges due to its labile ester linkage and the electronic properties of the N1-substituted tetrazole.

Structural Deconstruction & Theoretical Profile

Before initiating wet-lab protocols, a structural analysis is required to predict assay behavior. This molecule is a phenylacetate ester prodrug motif, likely designed to mask the polarity of the parent phenol or phenylacetic acid.

Molecular Architecture

-

Lipophilic Tail: Phenylacetate moiety.

-

Labile Linker: Phenyl ester bond.

-

Polar Head (Masked): 4-(1H-tetrazol-1-yl)phenol.

Critical Electronic Insight:

Unlike 5-substituted tetrazoles (which are acidic, pKa ~4.5–5.0), the 1-substituted tetrazole (attached via Nitrogen 1) is non-acidic and generally neutral at physiological pH. However, the 1-tetrazolyl group is strongly electron-withdrawing (Hammett

-

Impact on Stability: This electron withdrawal pulls density from the phenolic oxygen, making the corresponding phenolate a superior leaving group compared to a standard phenol. Expect rapid hydrolysis in alkaline buffers (pH > 7.4) and plasma.

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Mechanistic Driver |

| LogP (Parent) | 2.8 – 3.2 | Lipophilic phenyl rings offset by the polar tetrazole dipole. |

| LogD (pH 7.4) | ~2.8 – 3.2 | The N1-tetrazole does not ionize; profile remains flat unless hydrolysis occurs. |

| pKa (Tetrazole) | < 1.0 (Basic) | Protonation occurs only at very low pH; neutral at physiological pH. |

| Hydrolytic | < 60 min (pH 7.4) | Activated leaving group (4-tetrazolylphenol) accelerates ester cleavage. |

Experimental Workflow: The "Stability-First" Mandate

Standard solubility protocols (e.g., 24-hour shake-flask) will generate false positives for this compound because it will hydrolyze into highly soluble fragments (phenylacetic acid and the phenol) during the assay.

Workflow Logic (DOT Visualization)

Figure 1: Decision tree for characterizing labile esters. Due to the electron-withdrawing tetrazole, the "No (Labile)" path is the expected requirement for this compound.

Core Protocols

Protocol A: Hydrolytic Stability Screen (Mandatory Pre-requisite)

Objective: Determine if the compound survives long enough for equilibrium solubility testing.

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Incubation: Spike stock into PBS (pH 7.4) to a final concentration of 10 µM. Incubate at 37°C.

-

Sampling: Aliquot at T=0, 15, 30, 60, and 120 minutes.

-

Quench: Immediately quench with ice-cold Acetonitrile (1:1 v/v) containing Internal Standard (IS).

-

Analysis: LC-MS/MS monitoring the parent ion [M+H]+.

-

Calculation: Plot ln(concentration) vs. time. Slope =

.-

Threshold: If degradation >10% within 1 hour, proceed to Kinetic Solubility .

-

Protocol B: High-Throughput Kinetic Solubility

Objective: Estimate solubility limit before hydrolysis artifacts interfere. Method: Nephelometry (Light Scattering).

-

Plate Setup: Use a 96-well clear-bottom plate.

-

Titration: Serial dilute 10 mM DMSO stock into pH 7.4 buffer (2% final DMSO). Range: 1 µM to 500 µM.

-

Read: Measure turbidity (OD600 or nephelometric units) immediately (< 5 mins).

-

Interpretation: The onset of precipitation (inflection point) is the Kinetic Solubility.

-

Note: This value is often higher than thermodynamic solubility due to supersaturation but is the only valid metric for unstable compounds.

-

Protocol C: Lipophilicity via HPLC (ChromLogP)

Objective: Determine hydrophobicity without long equilibration times. Principle: Retention time on a C18 column correlates with LogP.

-

Calibration: Run a set of 5 standard compounds with known LogP values (e.g., Toluene, Naphthalene, Ibuprofen) using a rapid gradient (3-5 mins).

-

Sample Run: Inject 4-(1H-tetrazol-1-yl)phenyl phenylacetate.

-

Calculation:

-

Validation: Ensure the peak area corresponds to the parent mass, not the hydrolysis product (phenylacetic acid).

Mechanistic Analysis: The Hydrolysis Cascade

Understanding the breakdown products is essential for interpreting "false high" solubility data. If the ester cleaves, the solution is no longer the target compound but a mixture of two distinct species.

Figure 2: Hydrolysis cascade. The formation of Phenylacetic acid (anionic at pH 7.4) drives the apparent solubility up, masking the insolubility of the parent drug.

Data Interpretation Table

| Observation | Likely Cause | Action |

| High Solubility (>100 µM) at 24h | Complete hydrolysis to acid/phenol. | Reject data. Use Kinetic method.[1] |

| Double Peak in HPLC | Partial degradation. | Quantify parent peak only. |

| LogD decreases at pH > 8 | Hydrolysis of ester (not ionization of parent). | Perform LogP at pH 5.0 or 6.0. |

References

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for LogP/Hammett constants).

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Tetrazole bioisosterism and properties). Link

-

Popiołek, L. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Discusses 1-substituted tetrazole synthesis and stability). Link

Sources

Methodological & Application

Application Note: High-Throughput Screening of Hydrolytic Enzymes Using 4-(1H-tetrazol-1-yl)phenyl phenylacetate

Here is a comprehensive Application Note and Protocol for High-Throughput Screening (HTS) using 4-(1H-tetrazol-1-yl)phenyl phenylacetate .

This guide is structured based on the chemical properties of the substrate and standard enzymatic assay principles, treating the compound as a specific chromogenic ester substrate designed for hydrolytic enzymes with preference for aromatic acyl groups (e.g., esterases, lipases, or chymotrypsin-like proteases).

Introduction & Principle

Overview

4-(1H-tetrazol-1-yl)phenyl phenylacetate is a specialized chromogenic substrate designed for the kinetic analysis and high-throughput screening (HTS) of hydrolytic enzymes. Unlike standard substrates such as p-nitrophenyl acetate (pNPA), this compound incorporates a phenylacetate acyl moiety and a 4-(1H-tetrazol-1-yl)phenol leaving group.

This structural design offers two distinct advantages:

-

Specificity: The bulky, hydrophobic phenylacetate group targets enzymes with larger specificity pockets (e.g., Chymotrypsin, Carboxylesterases) rather than non-specific acetyl esterases.

-

Spectral Distinctness: The leaving group, 4-(1H-tetrazol-1-yl)phenol, is a bioisostere of p-nitrophenol but possesses distinct pKa and spectral properties, reducing interference from library compounds that absorb at 405 nm (yellow region).

Assay Mechanism

The assay relies on the enzymatic hydrolysis of the ester bond. Upon cleavage, the substrate releases phenylacetic acid and the reporter molecule, 4-(1H-tetrazol-1-yl)phenol .

-

Substrate (Intact): Minimal absorbance at the detection wavelength (

of the phenolate). -

Product (Hydrolyzed): The released phenol ionizes at basic pH (or physiological pH depending on pKa) to form the phenolate anion , which exhibits a bathochromic (red) shift and hyperchromic effect in the UV/near-UV region.

Reaction Pathway Diagram

Caption: Enzymatic hydrolysis pathway of 4-(1H-tetrazol-1-yl)phenyl phenylacetate yielding the detectable phenolate reporter.

Materials & Equipment

Reagents

| Reagent | Specification | Storage |

| Substrate | 4-(1H-tetrazol-1-yl)phenyl phenylacetate (>98% purity) | -20°C, Desiccated |

| Solvent | DMSO (Anhydrous) | RT |

| Assay Buffer | 50 mM Tris-HCl or Phosphate Buffer, pH 7.4 - 8.0 | 4°C |

| Stop Solution | 0.1 M NaOH or 1 M Tris (pH 10.0) | RT |

| Enzyme | Target Esterase/Lipase (e.g., PLE, Chymotrypsin) | -20°C / -80°C |

| Control Inhibitor | PMSF (Serine protease inhibitor) or specific inhibitor | -20°C |

Equipment

-

Microplate Reader: UV-Vis capable (Monochromator or filters for 240–300 nm range).

-

Plates: UV-transparent 96-well or 384-well microplates (e.g., fused silica or UV-star). Do not use standard polystyrene plates if detection is <340 nm.

-

Liquid Handler: Multichannel pipettes or automated dispenser (e.g., Echo, Dragonfly).

Experimental Protocol

Substrate Preparation

The substrate is hydrophobic. Proper dissolution is critical to prevent precipitation in aqueous buffers.

-

Stock Solution (100 mM): Weigh solid 4-(1H-tetrazol-1-yl)phenyl phenylacetate and dissolve in anhydrous DMSO. Vortex until completely clear.

-

Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.

-

-

Working Solution (2X): Dilute the Stock Solution into the Assay Buffer to achieve 2x the final screening concentration (typically 100–500 µM).

-

Critical: Add DMSO stock to buffer slowly while vortexing. Ensure final DMSO concentration is <5% to avoid enzyme denaturation.

-

Spectral Scanning (Assay Optimization)

Before running the HTS, determine the optimal detection wavelength (

-

Prepare a 50 µM solution of the substrate in Assay Buffer.

-

Add excess esterase (or strong base, 0.1 M NaOH) to fully hydrolyze the substrate.

-

Perform a spectral scan (230 nm – 500 nm).

-

Target: Identify the peak where the hydrolyzed product absorbs significantly higher than the intact substrate. (Expected range: 260–290 nm ).

HTS Workflow (Endpoint Assay)

This protocol is designed for a 384-well plate format with a 50 µL final reaction volume.

Step 1: Compound Addition

-

Dispense 0.5 µL of test compounds (10 mM in DMSO) into assay wells.

-

Include High Controls (Enzyme + DMSO) and Low Controls (No Enzyme + DMSO).

Step 2: Enzyme Addition

-

Dispense 25 µL of Enzyme Solution (diluted in Assay Buffer) to all wells except Low Controls.

-

Dispense 25 µL of Assay Buffer to Low Control wells.

-

Incubate for 10–15 minutes at Room Temperature (RT) to allow compound-enzyme interaction.

Step 3: Substrate Initiation

-

Dispense 25 µL of Substrate Working Solution (2X) to all wells.

-

Final Substrate Concentration: Typically 50–200 µM (approx.

).

Step 4: Incubation

-

Incubate plates at RT or 37°C for 30–60 minutes (linear phase of the reaction).

Step 5: Termination & Read

-

Add 10 µL of Stop Solution (0.1 M NaOH) to all wells to quench the reaction and fully ionize the phenol product.

-

Read Absorbance at the determined

(e.g., 270 nm).

Data Analysis & Validation

Calculation of Activity

Calculate the % Inhibition for each test compound:

Z-Factor Validation

To ensure the assay is robust for HTS, calculate the Z-factor using the control wells:

- : Standard deviations of positive (High) and negative (Low) controls.

- : Means of positive and negative controls.

-

Target: Z' > 0.5 is required for a reliable HTS assay.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background | Spontaneous hydrolysis | Prepare substrate fresh; keep buffer pH < 8.0 during storage. |

| Precipitation | Substrate insolubility | Increase DMSO concentration (up to 5%) or add 0.01% Triton X-100. |

| Low Signal | Substrate concentration too low | Ensure [Substrate] > |

| Signal Decay | Product instability | Read plates immediately after adding Stop Solution. |

Logical Workflow Diagram

Caption: Step-by-step High-Throughput Screening workflow for esterase inhibition assays.

Scientific Commentary & Causality

Why Phenylacetate?

While acetate esters (e.g., pNPA) are "universal" substrates, they are often too small to probe the specificity pockets of complex esterases or lipases. The phenylacetate moiety mimics the side chains of Phenylalanine and Tyrosine. This makes 4-(1H-tetrazol-1-yl)phenyl phenylacetate a superior probe for Chymotrypsin-like serine proteases and Carboxylesterases that have hydrophobic binding pockets (S1 pocket specificity).

The Tetrazole Advantage

The 4-(1H-tetrazol-1-yl) group acts as an electron-withdrawing substituent, similar to a nitro group, making the phenol a good leaving group (lower pKa than unsubstituted phenol). However, tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids to improve metabolic stability. Using this substrate in HTS allows for the detection of enzymes that might be sensitive to the specific electrostatic profile of the tetrazole ring, offering a complementary screen to standard nitro-based substrates.

References

-

Salgado, L. E. V., & Vargas-Hernández, C. (2014).[1] Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301. Link

- Context: Establishes the spectrophotometric methods for determining pKa and absorbance shifts in phenolic indicators, relevant for the detection mechanism of the tetrazolyl-phenol leaving group.

-

PubChem. (n.d.).[2] 4-(1H-1,2,3,4-tetrazol-1-yl)phenol Compound Summary. National Library of Medicine. Link

- Context: Provides chemical and physical properties of the specific leaving group, confirming its structure and acidity.

- Bornscheuer, U. T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews, 26(1), 73-81.

- Goddard, J.P., & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Context: Authoritative review on HTS assay design for hydrolytic enzymes.

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Potential of 4-(1H-tetrazol-1-yl)phenyl phenylacetate in Cancer Cell Lines

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-(1H-tetrazol-1-yl)phenyl phenylacetate, a novel synthetic compound with putative anti-cancer properties. We present a structured, multi-phase experimental workflow designed to systematically assess its cytotoxic and cytostatic effects on various cancer cell lines. This guide details the scientific rationale behind the compound's design, a hypothesized mechanism of action, and provides field-proven, step-by-step protocols for critical assays including cell viability, apoptosis induction, cell cycle progression, and target protein modulation. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for the assessment of this compound as a potential therapeutic agent.

Introduction and Scientific Rationale

The pursuit of novel, target-specific, and minimally toxic anti-cancer agents is a cornerstone of modern oncology research. The compound 4-(1H-tetrazol-1-yl)phenyl phenylacetate has been synthesized based on a rational drug design strategy that combines two key pharmacophores: a tetrazole ring and a phenylacetate group.

-

The Tetrazole Moiety : The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group, found in numerous FDA-approved drugs. Its presence can enhance metabolic stability, improve pharmacokinetic properties, and facilitate strong interactions with biological targets.[1][2][3] Derivatives of tetrazole have demonstrated a wide array of pharmacological activities, including anti-cancer effects.[1][4]

-

The Phenylacetate Moiety : Phenylacetate itself is not a traditional cytotoxic agent but has been identified as a non-toxic inducer of tumor cell differentiation.[5] It can promote growth arrest and maturation of malignant cells, such as inducing granulocyte differentiation in leukemia cells, by mechanisms including the downregulation of key oncogenes like myc.[5][6]

The conjugation of these two moieties into 4-(1H-tetrazol-1-yl)phenyl phenylacetate creates a novel chemical entity. We hypothesize that this compound may act as a multi-functional agent, inducing both cytotoxic and cytodifferentiative effects, potentially leading to a potent anti-tumor response with a favorable therapeutic window. This application note provides the foundational protocols to rigorously test this hypothesis.

Hypothesized Mechanism of Action

We postulate that 4-(1H-tetrazol-1-yl)phenyl phenylacetate exerts its anti-cancer effects through the coordinated induction of cell cycle arrest and apoptosis. The initial trigger is likely cellular stress induced by the compound, leading to the activation of intrinsic apoptotic pathways and disruption of the cell cycle machinery.

A potential signaling cascade is outlined below:

-

Induction of Cellular Stress : The compound penetrates the cancer cell membrane.

-

Activation of p53 : Cellular stress stabilizes and activates the tumor suppressor protein p53.

-

Cell Cycle Arrest : Activated p53 upregulates the expression of cyclin-dependent kinase inhibitors (e.g., p21), leading to an arrest in the G1 or G2/M phase of the cell cycle, thereby preventing cell proliferation.

-

Initiation of Apoptosis : Concurrently, p53 can promote the expression of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, PUMA).

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Pro-apoptotic proteins lead to the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation : Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Cascade Activation : The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7.

-

Execution of Apoptosis : Activated Caspase-3/7 cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Hypothesized signaling cascade initiated by the compound.

Experimental Workflow and Protocols

A logical, phased approach is critical for evaluating a novel compound. We recommend the following experimental workflow.

Caption: Recommended four-phase experimental workflow.

Protocol 1: Cell Viability Assessment via MTT Assay

This assay provides an initial determination of the compound's cytotoxic or growth-inhibitory effects, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀). The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7][8]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

4-(1H-tetrazol-1-yl)phenyl phenylacetate stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Include wells for 'medium only' (blank) and 'cells with vehicle' (negative control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1, 1, 10, 50, 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[8][10]

-

Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

-

Data Analysis:

-

Correct the absorbance values by subtracting the average absorbance of the blank wells.

-

Calculate the percentage of cell viability for each concentration: (Abs_treated / Abs_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

-

Cells treated with the compound at its IC₅₀ concentration (and a vehicle control)

-

6-well plates

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC₅₀ concentration for 24-48 hours.[9]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[12]

-

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a final concentration of 1 x 10⁶ cells/mL.[12]

-

Staining:

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[9] Collect 10,000-20,000 events per sample.[14]

-

Data Interpretation:

-

Viable cells: Annexin V-negative / PI-negative (Lower Left quadrant).

-

Early apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant).

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[15] Treatment with an anti-proliferative agent often results in the accumulation of cells in a specific phase, indicating cell cycle arrest.

Materials:

-

Cells treated with the compound at its IC₅₀ concentration (and a vehicle control)

-

Cold 70% ethanol

-

Cold PBS

-

PI Staining Solution (containing Propidium Iodide and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect at least 1 x 10⁶ cells per sample following treatment as described in previous protocols.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[16] Incubate at 4°C for at least 2 hours (or overnight).

-

Rehydration & Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the pellet with cold PBS.

-

Resuspend the cells in 500 µL of PI Staining Solution.

-

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, measuring the red fluorescence of PI.[16] Use a low flow rate to ensure accurate DNA content measurement.

-

Data Analysis: Generate a DNA content histogram. The first peak represents cells in the G0/G1 phase (2N DNA content), the area between the peaks represents cells in the S phase, and the second, higher peak represents cells in the G2/M phase (4N DNA content).[17] Quantify the percentage of cells in each phase using cell cycle analysis software.

Protocol 4: Western Blotting for Key Signaling Proteins

Western blotting is used to detect and semi-quantify the expression levels of specific proteins in cell lysates, providing mechanistic insight into the compound's effects.[18][19]

Materials:

-

Cells treated with the compound (IC₅₀ concentration, various time points)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them by adding cold RIPA buffer.[20] Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[20]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression levels.

Data Presentation

Organizing quantitative data into clear tables is essential for interpretation and comparison.

Table 1: IC₅₀ Values of 4-(1H-tetrazol-1-yl)phenyl phenylacetate (µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

|---|---|---|---|

| MCF-7 | 85.2 | 42.5 | 21.8 |

| HeLa | 95.7 | 51.3 | 29.4 |

| A549 | 110.1 | 65.8 | 38.2 |

| HCT116 | 78.4 | 39.1 | 18.5 |

(Example data for illustrative purposes)

Table 2: Apoptosis Analysis in HCT116 Cells (48h Treatment)

| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |

|---|---|---|---|

| Vehicle Control (0.1% DMSO) | 94.1 ± 2.3 | 3.2 ± 0.8 | 2.7 ± 0.5 |

| Compound (18.5 µM) | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 |

(Example data for illustrative purposes; Q refers to flow cytometry quadrants)

Table 3: Cell Cycle Distribution in HCT116 Cells (24h Treatment)

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Vehicle Control (0.1% DMSO) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |

| Compound (18.5 µM) | 75.8 ± 3.5 | 12.5 ± 2.1 | 11.7 ± 1.8 |

(Example data for illustrative purposes)

Conclusion

This application note provides a robust framework for the initial preclinical characterization of 4-(1H-tetrazol-1-yl)phenyl phenylacetate. The outlined protocols are standard, well-validated methods in cancer cell biology that will allow researchers to systematically determine the compound's efficacy and elucidate its mechanism of action.[22] Successful execution of this workflow will generate the critical data necessary to support further development of this promising compound as a potential anti-cancer therapeutic.

References

- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

- Annexin V staining assay protocol for apoptosis. Abcam.

- Annexin V Staining Protocol. CSHL.

- MTT assay protocol. Abcam.

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Annexin V Staining Protocol. BD Biosciences.

- Sulforhodamine B (SRB)

- Assaying cell cycle status using flow cytometry. Current Protocols.

- Annexin V Stain Protocol. East Carolina University.

- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

- Sulforhodamine B (SRB) Assay Protocol.

- MTT Cell Proliferation Assay.

- Caspase Protocols in Mice. Methods in Molecular Biology.

- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

- Caspase-Glo® 3/7 Assay Protocol.

- Cytotoxicity Assay Protocol. Bio-Rad.

- Sulforhodamine B colorimetric assay for cytoxicity screening.

- Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines. BenchChem.

- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.

- Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Sulforhodamine B (SRB) Assay for the Determination of Proliferation Inhibition of Cancer Cells. Bio-protocol.

- Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic

- Cell cycle analysis. Wikipedia.

- Cytotoxicity Assay Protocol. MyBioSource.

- Caspase 3 Activity Assay Kit. MP Biomedicals.

- Western blot protocol. Abcam.

- Caspase-3 Activity Assay Kit. Cell Signaling Technology.

- Cytotoxicity Assay Protocol & Troubleshooting.

- Cytotoxicity Assays.

- Western Blotting Protocol. Cell Signaling Technology.

- Understanding the Western Blot: A Key Tool in Cancer Research.

- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad.

-

The (1H-Tetrazol-1-yl)arenediazonium Salts as Convenient Reagents for Quinones Arylation: Synthesis of 1,3-Benzoxathiol-2-ones and Naphtho[2,1-d][12][14]oxathiol-2-ones Bearing (1H-Tetrazol-1-yl)phenyl Motif. Journal of the Chinese Chemical Society.

- Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. Scientific Reports.

- Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry.

- 1H-Tetrazole synthesis. Organic Chemistry Portal.

- What is the mechanism of Sodium phenylacetate?.

- Phenylacetate: a novel nontoxic inducer of tumor cell differenti

- Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Molbank.

- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilic

- 4-(1h-tetrazol-1-yl)aniline. EPA.

- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.

- Synthesis and evaluation of substituted 4-aryloxy- and 4-arylsulfanyl-phenyl-2-aminothiazoles as inhibitors of human breast cancer cell prolifer

Sources

- 1. science.lpnu.ua [science.lpnu.ua]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]